2-Allyl-5-chloro-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
CAS No. |
16405-85-9 |
|---|---|
Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.646 |
IUPAC Name |
6-chloro-2-prop-2-enyl-1H-benzimidazole |
InChI |
InChI=1S/C10H9ClN2/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h2,4-6H,1,3H2,(H,12,13) |
InChI Key |
ZRCBMJMQRFPGQT-UHFFFAOYSA-N |
SMILES |
C=CCC1=NC2=C(N1)C=C(C=C2)Cl |
Synonyms |
Benzimidazole, 2-allyl-5-chloro- (8CI) |
Origin of Product |
United States |
Chemical Profile of 2 Allyl 5 Chloro 1h Benzo D Imidazole
The fundamental chemical and physical properties of 2-Allyl-5-chloro-1H-benzo[d]imidazole are essential for its handling, characterization, and application in further research. While detailed experimental data for this specific compound is not extensively published, its properties can be predicted based on its structure and comparison with related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂ |
| Molecular Weight | 192.65 g/mol |
| CAS Number | 16405-85-9 |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like ethanol (B145695), methanol, and DMSO |
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
Proton (¹H) NMR for Structural Elucidation
A ¹H NMR spectrum for 2-Allyl-5-chloro-1H-benzo[d]imidazole would be expected to show distinct signals corresponding to the protons of the benzimidazole (B57391) core and the allyl substituent.
Benzimidazole Protons: The aromatic region would display signals for the three protons on the chlorinated benzene (B151609) ring. Due to the chlorine at position 5, the protons at positions 4, 6, and 7 would exhibit a specific splitting pattern. Typically, the proton at C4 might appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. The N-H proton of the imidazole (B134444) ring would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
Allyl Group Protons: The allyl group would produce a characteristic set of signals. The methylene (B1212753) protons (-CH₂-) adjacent to the benzimidazole ring would likely appear as a doublet. The single proton of the internal alkene carbon (-CH=) would be a complex multiplet (often a doublet of triplets). The terminal vinyl protons (=CH₂) would show two distinct signals, corresponding to the cis and trans protons relative to the main chain, each appearing as a doublet of doublets.
Carbon (¹³C) NMR for Core and Substituent Identification
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals would be anticipated in the spectrum, corresponding to the ten carbon atoms in the structure.
Benzimidazole Carbons: The spectrum would show signals for the seven carbons of the benzimidazole core. The carbon atom at position 2 (C2), being attached to two nitrogen atoms and the allyl group, would resonate at a characteristic downfield shift. The carbon bearing the chlorine atom (C5) and the bridgehead carbons (C3a and C7a) would also have distinct chemical shifts. The remaining aromatic carbons (C4, C6, C7) would appear in the typical aromatic region.
Allyl Group Carbons: The three carbons of the allyl group would be identifiable in the aliphatic and olefinic regions of the spectrum. The methylene carbon (-CH₂) would be found upfield, while the two alkene carbons (-CH= and =CH₂) would appear at more downfield shifts.
Two-Dimensional NMR Techniques for Connectivity Mapping
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal proton-proton couplings, helping to map the connectivity within the allyl group and the aromatic protons of the benzimidazole ring.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.
HMBC: This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the allyl group and the benzimidazole core (e.g., correlation from the allyl -CH₂- protons to the C2 carbon of the imidazole ring) and for assigning quaternary carbons.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These spectroscopic techniques provide information on the functional groups present in the molecule and its electronic properties.
Vibrational Analysis by FT-IR
The FT-IR spectrum reveals the characteristic vibrational frequencies of the functional groups within the molecule. For this compound, key absorption bands would be expected for:
N-H Stretching: A broad band typically in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the imidazole ring.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic and vinylic C-H stretches from the allyl group would appear in the 2850-3100 cm⁻¹ range.
C=C and C=N Stretching: Aromatic C=C and imidazole C=N stretching vibrations would be observed in the 1450-1650 cm⁻¹ region. The C=C stretch of the allyl group would also be found in this range, typically around 1640 cm⁻¹.
C-Cl Stretching: A band corresponding to the C-Cl stretch would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹.
=C-H Bending: Out-of-plane bending vibrations for the alkene protons of the allyl group would produce strong bands in the 910-1000 cm⁻¹ region.
Electronic Transitions and Absorption Profiles by UV-Vis
The UV-Vis spectrum provides insight into the electronic transitions within the conjugated system of the molecule. The benzimidazole core is a chromophore that absorbs UV radiation. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λmax) corresponding to π → π* electronic transitions within the aromatic and imidazole ring systems. The presence of the chloro and allyl substituents would influence the exact position and intensity of these absorption bands.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, this analysis confirms its molecular identity and provides insights into the stability of its various structural components.
The molecular formula for this compound is C₁₀H₉ClN₂. Its calculated molecular weight is approximately 192.64 g/mol . bldpharm.com In mass spectrometry, particularly with techniques like Electron Ionization (EI), the compound is expected to show a distinct molecular ion peak ([M]⁺) corresponding to this mass. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+2]⁺ peak, two mass units higher than the primary molecular ion peak, with about one-third of its intensity.
While a detailed experimental mass spectrum for this specific compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of related benzimidazole and allyl-substituted heterocyclic compounds. mdpi.comnih.gov The fragmentation would likely proceed through several key pathways initiated by the ionization of the molecule.
Common fragmentation pathways for benzimidazole derivatives often involve the cleavage of substituents from the heterocyclic core. nih.govnih.gov For this compound, the following fragmentation routes are plausible:
Loss of the Allyl Group: A primary fragmentation step would be the cleavage of the C-C bond between the benzimidazole ring and the allyl substituent, leading to the loss of an allyl radical (•C₃H₅). This would generate a stable 2-(5-chloro-1H-benzo[d]imidazolyl) cation.
Ring Fragmentation: The benzimidazole ring system itself can undergo fragmentation, although it is relatively stable. This could involve the loss of small neutral molecules.
Loss of Chlorine: Cleavage of the C-Cl bond could occur, leading to the loss of a chlorine radical.
A summary of potential key fragments and their corresponding mass-to-charge ratios (m/z) is provided in the table below.
| Proposed Fragment | Chemical Formula of Ion | Calculated m/z | Description of Loss |
|---|---|---|---|
| Molecular Ion [M]⁺ | [C₁₀H₉³⁵ClN₂]⁺ | 192.05 | Parent molecule ionized |
| Isotope Peak [M+2]⁺ | [C₁₀H₉³⁷ClN₂]⁺ | 194.05 | Molecular ion with ³⁷Cl isotope |
| [M - C₃H₅]⁺ | [C₇H₄ClN₂]⁺ | 151.01 | Loss of allyl radical |
| [M - Cl]⁺ | [C₁₀H₉N₂]⁺ | 157.08 | Loss of chlorine radical |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties. While the specific crystal structure of this compound is not publicly documented, the methodology and expected findings can be described based on extensive studies of similar benzimidazole derivatives. nih.govmdpi.com
The process of elucidating a crystal structure begins with growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are meticulously recorded. This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.
For a substituted benzimidazole, this analysis would reveal the planarity of the fused benzimidazole ring system and the orientation of the allyl and chloro substituents relative to this plane. nih.gov Key structural parameters obtained from such an analysis are summarized in the table below, with illustrative data from related structures.
| Crystallographic Parameter | Typical Information Obtained | Example from a Related Benzimidazole Derivative nih.gov |
|---|---|---|
| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry elements of the crystal. | P2₁/n |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. | a = 9.06 Å, b = 13.84 Å, c = 18.05 Å, β = 92.39° |
| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. | N/A |
| Torsion Angles | Defines the conformation of flexible parts of the molecule, like the allyl group. | N/A |
This data would confirm the connectivity of the atoms in this compound and provide insight into its conformational preferences in the solid state.
The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. In benzimidazole derivatives, hydrogen bonding and π-π stacking are typically the dominant forces that direct the supramolecular architecture. mdpi.com
Hydrogen Bonding: The benzimidazole moiety contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms). This allows for the formation of strong N-H···N hydrogen bonds. Typically, these interactions link molecules together to form chains or dimeric motifs. mdpi.comnih.gov The presence of the chlorine atom might also allow for weaker C-H···Cl interactions.
Other potential interactions include C-H···π interactions, where a C-H bond from an allyl group or the aromatic ring of one molecule interacts with the π-system of an adjacent molecule. nih.gov The interplay of these various interactions dictates the final, most stable arrangement of the molecules in the solid state.
The table below summarizes the types of intermolecular interactions commonly observed in the crystal structures of benzimidazole compounds.
| Interaction Type | Atoms/Groups Involved | Typical Structural Motif |
|---|---|---|
| Hydrogen Bonding | N-H (donor) and N (acceptor) | Formation of molecular chains or dimers |
| π-π Stacking | Aromatic benzimidazole rings | Parallel or offset stacking of rings |
| C-H···π Interactions | C-H bonds and aromatic π-system | Stabilization of crystal packing |
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound “this compound” is not available. Published research focuses on other derivatives of benzimidazole, and as such, it is not possible to provide scientifically accurate data for the requested analyses (Density Functional Theory calculations and Molecular Dynamics Simulations) for this specific molecule.
To fulfill the user's request for an article focusing solely on "this compound" with validated, non-hallucinated data, specific computational studies on this compound would need to be performed and published. General methodologies from studies on other benzimidazoles cannot be substituted, as the results are highly specific to the exact molecular structure.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.
Molecular docking simulations for benzimidazole derivatives, a class to which this compound belongs, have been instrumental in elucidating their mechanism of action. These studies predict the specific interactions between the ligand and the amino acid residues within the active site of a biological target. For instance, docking studies on novel 2-substituted benzenesulfonamides incorporating a 5-chloro-1H-benzo[d]imidazol-2(3H)-ylidene moiety have been performed to evaluate their binding mode within the active site of the MDM2 protein, a key negative regulator of the p53 tumor suppressor. nih.govnih.gov Such studies are crucial in understanding the structural basis of their potential anticancer activity.
The interactions predicted by molecular docking can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, in studies of other benzimidazole derivatives, key interactions with catalytic residues like ASP214, GLU276, and ASP349 in the active site of α-glucosidase have been observed. nih.gov Similarly, docking studies of new benzimidazole derivatives with topoisomerase II have revealed important ligand-protein interactions. researchgate.net These examples highlight the capability of molecular docking to identify key binding motifs that can be optimized for enhanced biological activity.
Table 1: Predicted Ligand-Target Interactions for a Series of Benzimidazole Derivatives with α-Glucosidase nih.govresearchgate.net
| Compound | Target Protein | Key Interacting Residues | Type of Interaction |
| 7a | α-Glucosidase | ASP214, GLU276, ASP349 | Hydrogen Bonding |
| 7c | α-Glucosidase | ASP214, GLU276, ASP349 | Hydrogen Bonding |
| 7d | α-Glucosidase | ASP214, GLU276, ASP349 | Hydrogen Bonding |
| 7f | α-Glucosidase | ASP214, GLU276, ASP349 | Hydrogen Bonding |
| 7i | α-Glucosidase | ASP214, GLU276, ASP349 | Hydrogen Bonding |
This table is illustrative and based on findings for related benzimidazole compounds, not this compound itself.
In addition to predicting the binding pose, molecular docking programs can estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). This value provides a prediction of the strength of the interaction between the ligand and the target protein. A lower binding energy generally indicates a more stable and favorable interaction.
For various benzimidazole derivatives, in silico predictions of binding affinity have been used to rank compounds and prioritize them for synthesis and biological testing. For instance, docking studies of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives against dihydrofolate reductase predicted their potential as antimicrobial and anticancer agents. researchgate.netnih.gov In another study, the binding affinities of substituted benzo[d]imidazol-1-yl)methyl)benzimidamide compounds with Plasmodium falciparum adenylosuccinate lyase (PfADSL) were calculated, with values ranging from -6.85 to -8.75 kcal/mol, suggesting strong binding potential. semanticscholar.org These computational predictions of binding affinity are a valuable tool in the early stages of drug discovery.
Table 2: Predicted Binding Affinities of Novel Benzimidazole Derivatives against Pancreatic Lipase europeanreview.org
| Compound | Binding Affinity (kcal/mol) |
| Orlistat (Standard) | -4.5 |
| Compound 9 | -9.5 |
This table is illustrative and based on findings for related benzimidazole compounds, not this compound itself.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are developed by correlating physicochemical properties or molecular descriptors of compounds with their experimentally determined biological activities.
For benzimidazole derivatives, QSAR studies have been successfully applied to understand the structural requirements for their biological activities. For example, QSAR studies on a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2-ylidene)benzenesulfonamides were performed to analyze their cytotoxic activity against different cancer cell lines. nih.govnih.gov These studies utilize various topological (2D) and conformational (3D) molecular descriptors and employ statistical techniques like multiple linear regression (MLR) to build predictive models. nih.govnih.gov
A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. The reliability and predictability of QSAR models are often validated using statistical parameters such as the coefficient of determination (R²), the cross-validation coefficient (Q²), and by comparing the predicted and observed activities. scholars.directucl.ac.uk
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is another important computational tool used in drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.
Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules when the target structure is unknown (ligand-based). Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound databases to identify new molecules that possess the required features and are therefore likely to be active.
While specific pharmacophore models for this compound are not detailed in the provided context, the general principles of pharmacophore modeling are widely applied to the design of novel benzimidazole derivatives. By identifying the key chemical features responsible for the biological activity of a series of benzimidazole compounds, medicinal chemists can design new molecules that fit the pharmacophore model and have a higher probability of being active. This approach streamlines the drug discovery process by focusing synthetic efforts on compounds with a higher likelihood of success.
Chemical Reactivity and Derivatization
Reactivity of the Benzimidazole (B57391) Core
The benzimidazole ring system possesses both acidic and basic properties. The N-H proton of the imidazole (B134444) ring can be deprotonated by a base, allowing for N-alkylation or N-acylation reactions. Conversely, the nitrogen atom at the 3-position is basic and can be protonated by acids. The aromatic benzene (B151609) ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the fused imidazole ring and the chloro substituent.
Reactivity of the 2-Allyl Substituent
The allyl group at the 2-position is a key site for chemical modification. The double bond can participate in a variety of reactions, including:
Addition Reactions: Halogenation, hydrohalogenation, and hydration reactions across the double bond.
Oxidation: The double bond can be cleaved under strong oxidizing conditions or converted to an epoxide.
Reduction: Catalytic hydrogenation can reduce the allyl group to a propyl group.
Palladium-Catalyzed Cross-Coupling Reactions: The allyl group can potentially participate in various cross-coupling reactions, offering a pathway to more complex molecules. libretexts.org
The allylic C-H bonds are also known to be more reactive than typical sp³ C-H bonds, providing another avenue for functionalization. wikipedia.org
Structure Activity Relationship Sar Studies at the Molecular Level
Influence of Allyl Group Modifications on Bioactivity Profiles
The substituent at the C-2 position of the benzimidazole (B57391) ring is a primary determinant of the molecule's interaction with biological targets. nih.gov The presence of an allyl group (–CH₂–CH=CH₂) at this position introduces a unique combination of steric bulk, flexibility, and chemical reactivity that can be finely tuned to modulate bioactivity.
Modifications to the allyl group can significantly alter the compound's efficacy. The double bond in the allyl group is a key feature, providing a site for potential metabolic reactions and specific interactions, such as π-π stacking, with target macromolecules. Altering the nature of this group would predictably impact its biological profile. For instance, saturation of the double bond to form a propyl group would increase lipophilicity and conformational flexibility but remove the potential for interactions involving the π-system.
Research on related benzimidazole derivatives highlights the importance of the C-2 substituent. Studies have shown that varying the length, branching, and presence of functional groups on alkyl or alkenyl chains at this position can lead to substantial changes in activity. For example, the introduction of different substituents at C-2 can enhance interactions with viral enzymes or other protein targets. rroij.com While specific data on systematic modifications of the allyl group on the 2-Allyl-5-chloro-1H-benzo[d]imidazole scaffold is limited, the general principles of SAR suggest that the following modifications would be critical to investigate:
Saturation: Converting the allyl to a propyl group would assess the importance of the double bond.
Isomerization: Changing the position of the double bond (e.g., to a propenyl group) would alter the geometry and electronic distribution.
Substitution: Adding substituents to the allyl chain could probe the steric and electronic requirements of the binding site.
The table below conceptualizes potential modifications and their predicted impact on key physicochemical properties relevant to bioactivity.
| Modification of C-2 Allyl Group | Predicted Change in Lipophilicity | Predicted Change in Flexibility | Predicted Impact on π-Interactions |
| Saturation (Propyl) | Increase | Increase | Elimination |
| Isomerization (Propenyl) | Minimal Change | Decrease | Altered Geometry |
| Hydroxylation | Decrease | Minimal Change | Potential H-Bonding |
| Halogenation | Increase | Minimal Change | Altered Electrostatics |
Impact of Halogen Substitution (Chlorine) on Molecular Recognition
The presence and position of halogen substituents on the benzene (B151609) ring of the benzimidazole core are critical for molecular recognition and binding affinity. rjptonline.org In this compound, the chlorine atom at the 5-position plays a pivotal role that extends beyond simply adding bulk.
The carbon-chlorine bond is highly polarized, and the chlorine atom can significantly influence a molecule's properties in several ways: nih.gov
Increased Lipophilicity: The chlorine atom enhances the lipophilic character of the molecule. This can improve its ability to cross cell membranes and access hydrophobic binding pockets within target proteins. nih.gov
Halogen Bonding: Chlorine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen, nitrogen, or sulfur in amino acid residues of a target protein. This provides an additional, specific binding interaction that can increase affinity and selectivity.
Studies on various benzimidazole derivatives have consistently shown that halogen substitution on the benzene ring is a viable strategy for enhancing biological activity. For instance, the presence of a fluorine or chlorine atom at the 5-position has been found to be important for the antifungal activity of certain benzimidazoles. rjptonline.org Similarly, 5-chloro-benzimidazole derivatives have demonstrated potent antimicrobial activity. nih.gov The chlorine atom is critical for the binding of some small molecules to their protein targets, highlighting its direct role in molecular recognition. researchgate.net
Effects of Benzimidazole Ring Substituents on Molecular Interactions
Beyond the specific allyl and chloro groups, substitutions at other positions of the benzimidazole ring can further modulate molecular interactions and biological activity. The N-1 and C-5/C-6 positions are particularly important for tuning the pharmacological profile of the scaffold. nih.gov
N-1 Position: The nitrogen atom at position 1 is a common site for substitution. Alkylation or arylation at this position can prevent tautomerization and introduce new functional groups that can form additional interactions with a target. For example, adding a benzyl (B1604629) group to the N-1 position has been shown to increase the chemotherapeutic activity of some benzimidazoles. nih.govrjptonline.org Such a modification on the this compound scaffold could block potential hydrogen bond donation from the imidazole (B134444) NH group but would introduce a new hydrophobic region for interaction.
C-5/C-6 Positions: These positions are electronically and sterically sensitive. The introduction of electron-withdrawing groups, such as a nitro group (-NO₂), at the 5-position (in place of or in addition to the chlorine) has been shown to increase the antimicrobial profile against certain bacterial strains. rjptonline.org Conversely, electron-donating groups could also be used to modulate the electronic character of the aromatic system and influence its binding properties.
The following table summarizes the general effects of different substituent types at key positions on the benzimidazole ring, based on findings from various derivative studies.
| Position | Substituent Type | General Effect on Molecular Interactions | Reference |
| N-1 | Alkyl/Benzyl Groups | Increases lipophilicity, can introduce new hydrophobic interactions, blocks H-bond donation. | nih.govrjptonline.org |
| C-2 | Electron-Donating Groups | May enhance interactions with enzymatic targets. | rroij.com |
| C-5/C-6 | Electron-Withdrawing Groups (e.g., -NO₂) | Can increase antimicrobial activity. | rjptonline.org |
| C-5/C-6 | Halogens (e.g., -F, -Cl) | Increases lipophilicity, potential for halogen bonding, enhances antifungal/antimicrobial activity. | rjptonline.orgnih.gov |
Conformational Flexibility and its Role in SAR
The conformational flexibility of a molecule is a crucial factor in its ability to adapt its shape to fit into a specific binding site on a biological target. For this compound, the primary source of this flexibility is the allyl group attached to the rigid benzimidazole core.
The allyl substituent has rotationally active bonds that allow it to adopt various spatial orientations. Studies on analogous molecules, such as 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, have shown through quantum chemical calculations that the allyl group can exist in several low-energy conformations. core.ac.uk These typically include two skew (Sk) conformers and one cis (C) conformer, which differ in the dihedral angle of the allyl chain relative to the heterocyclic ring. core.ac.uk These distinct conformations can have different energies, and the molecule may exist as a mixture of these forms in solution. tandfonline.com
This conformational freedom plays a significant role in SAR:
Binding Pose Adaptation: A flexible molecule can more easily adopt the optimal geometry required for high-affinity binding to a receptor. The ability of the allyl group to rotate and orient itself can be the key to fitting into a sterically constrained active site.
Entropy Considerations: While flexibility can be advantageous, a highly flexible molecule may have a significant entropic penalty upon binding, as it loses its conformational freedom. An optimal level of "constrained flexibility" is often desired.
Modulation of Dynamics: The length and flexibility of side chains like the allyl group can modulate the conformational dynamics and binding properties of the entire molecule. rroij.com The presence of multiple stable conformers means the molecule can potentially interact with different targets or with the same target in different ways.
The existence of these conformers means that the molecule does not have a single static shape, and this dynamic nature is a key aspect of its interaction with biological systems. Understanding the energetic landscape of these conformations is essential for designing derivatives with improved binding affinity.
Enzyme Inhibition Studies
Benzimidazole derivatives have been identified as inhibitors of several critical cellular enzymes. The nature of the substitutions on the benzimidazole core plays a significant role in determining their target specificity and inhibitory potency.
Topoisomerase I: Human topoisomerase I (Hu Topo I) is a vital enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition can lead to DNA damage and cell death, making it a key target for anticancer agents. Studies have shown that the 5-chloro-benzimidazole scaffold is a component of potent Topoisomerase I inhibitors. For instance, the analogue 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole was found to exert profound inhibition of mammalian type I DNA topoisomerase. nih.gov In a broader study on novel 1H-benzo[d]imidazole derivatives, compounds were identified that inhibited the relaxation of supercoiled DNA by Hu Topo I, with one particular derivative showing 50% inhibition (IC50) at a concentration of 16 μM. acs.org This inhibitory activity is often evaluated through in vitro supercoil relaxation assays. nih.gov
Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. mdpi.com Inhibition of DHFR disrupts DNA synthesis, leading to cell growth arrest. mdpi.com The benzimidazole nucleus has been incorporated into molecules designed as DHFR inhibitors. nih.gov Molecular docking studies on certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown that they can interact with key amino acids within the binding site of DHFR, suggesting a potential mechanism for their antiproliferative effects. nih.gov
PLD1/PLD2: Phospholipase D (PLD) enzymes are involved in various cellular processes, including signal transduction and membrane trafficking. While inhibitors for PLD isoforms have been developed, specific research detailing the inhibitory activity of this compound or its close analogues against PLD1/PLD2 is not readily available in the reviewed literature.
DNA/RNA Interaction Studies
The planar structure of the benzimidazole ring system allows it to interact with nucleic acids, primarily DNA, through various binding modes. These interactions can interfere with DNA replication and transcription, contributing to the biological activity of these compounds.
Spectroscopic techniques are invaluable for elucidating the binding modes of small molecules with DNA. Studies on benzimidazole derivatives consistently demonstrate interactions with DNA, characterized by specific spectral changes.
UV-Visible Absorption Spectroscopy: The interaction of benzimidazole derivatives with DNA typically leads to changes in the absorption spectrum. Researchers have observed a progressive increase in absorption intensity (hyperchromism) or a decrease (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift). acs.orgnih.gov For example, one study on novel bis-benzimidazoles noted a significant red shift of 18 nm upon binding to a DNA oligomer, which is indicative of a strong interaction. acs.org These changes suggest the formation of a compound-DNA complex, with the binding mode often being intercalation between base pairs or binding within the DNA grooves. nih.gov
Fluorescence Spectroscopy: The intrinsic fluorescence of benzimidazole compounds can be altered upon binding to DNA. Typically, a quenching (decrease) of the fluorescence intensity is observed. nih.gov This quenching occurs as the compound binds to DNA, suggesting that the DNA bases efficiently quench the excited state of the molecule. nih.gov The binding constant (Kb), which indicates the affinity of the compound for DNA, can be calculated from fluorescence titration data. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the conformational structure of DNA. researchgate.net The binding of a small molecule can induce significant changes in the DNA's CD spectrum. These perturbations can confirm the interaction and provide clues about the binding mode (intercalation vs. groove binding) and any resulting changes to the DNA helix structure. researchgate.net
| Technique | Observed Phenomenon with Benzimidazole Analogues | Interpretation |
|---|---|---|
| UV-Visible Absorption | Hypochromism/Hyperchromism and Bathochromic (red) shift | Formation of a compound-DNA complex; indicative of intercalation or groove binding. acs.orgnih.gov |
| Fluorescence Spectroscopy | Quenching of fluorescence intensity | Strong interaction and proximity to DNA bases. Used to calculate binding constants. nih.gov |
| Circular Dichroism | Perturbations in the characteristic DNA spectrum | Confirms compound-DNA interaction and provides insight into conformational changes of the DNA helix. researchgate.net |
DNA relaxation assays are functional tests used to measure the activity of topoisomerase enzymes. nih.gov These assays utilize supercoiled plasmid DNA as a substrate. Topoisomerase I relaxes the supercoiled form into a relaxed form. nih.gov When an inhibitory compound is present, the enzyme's activity is blocked, and the DNA remains in its supercoiled state. The different forms of DNA (supercoiled vs. relaxed) can be separated and visualized using agarose (B213101) gel electrophoresis. nih.gov Studies on benzimidazole derivatives, including 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole, have used this assay to confirm their inhibitory effect on human Topoisomerase I. nih.govacs.org
Cellular Pathway Modulation (in vitro, without clinical outcomes)
Beyond direct enzyme or DNA targeting, benzimidazole compounds can modulate complex cellular signaling pathways that regulate cell proliferation and survival.
The cell cycle is a tightly regulated process that ensures proper cell division. Disruption of this process can halt cell proliferation. Flow cytometry is commonly used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Certain benzimidazole derivatives have been shown to induce cell cycle arrest. For example, studies on novel 1H-benzo[d]imidazoles demonstrated that potent derivatives caused a prominent arrest of cancer cells in the G2/M phase. acs.org An arrest at the G2/M checkpoint often indicates that DNA damage has occurred and is too severe to be repaired, which can subsequently trigger cell death. acs.org Benzimidazole derivatives have also been reported to cause arrest at other phases, such as S or G0/G1. nih.gov
| Compound Class | Observed Effect | Significance |
|---|---|---|
| Novel 1H-benzo[d]imidazole derivatives | Prominent G2/M phase arrest in cancer cells. acs.org | Indicates significant DNA damage, preventing mitosis and leading to cell death. acs.org |
| General Benzimidazole derivatives | Arrest at S, G0/G1, or G2/M phases. nih.gov | Halts cell proliferation by interfering with DNA synthesis or cell division checkpoints. |
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Benzimidazole derivatives have been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov
Mitochondrial Membrane Potential Disruption: A key event in the intrinsic apoptotic pathway is the permeabilization of the mitochondrial membrane. nih.govacs.org Certain trisubstituted benzimidazoles have been observed to alter the mitochondrial membrane potential. nih.govacs.org This disruption can be detected using specific fluorescent dyes like JC-10. nih.gov The loss of membrane integrity leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. nih.gov
Caspase Activation: The release of mitochondrial factors activates a cascade of cysteine proteases known as caspases. nih.govnih.gov These enzymes execute the apoptotic program by cleaving key cellular substrates. The activation of initiator caspases (like caspase-9) and executioner caspases leads to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov A clear indicator of caspase activation is the cleavage of Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.govacs.org Western blot analyses have confirmed the upregulation of cleaved caspases and cleaved PARP in cancer cells treated with certain benzimidazole compounds, providing strong evidence of apoptosis induction. nih.govacs.org
Receptor Binding and Modulation (in silico, without clinical outcomes)
In silico studies, which utilize computational methods to model and simulate biological systems, are pivotal in predicting the interactions between a ligand, such as a chemical compound, and its potential protein targets. These molecular docking and simulation studies can elucidate the binding affinity, orientation, and specific interactions at the molecular level, providing a theoretical framework for understanding a compound's potential mechanism of action before it is tested in a laboratory setting. This approach is instrumental in modern drug discovery for identifying and optimizing lead compounds.
However, a review of the available scientific literature reveals a notable absence of specific in silico studies focused on the receptor binding and modulation of this compound. While the broader class of benzimidazole derivatives has been the subject of numerous computational analyses for their potential as anticancer and antimicrobial agents, specific data detailing the molecular docking, binding energies, and key amino acid interactions for this compound with any given receptor are not present in the surveyed research.
Studies on other benzimidazole compounds have successfully employed molecular docking to understand their interactions with receptors like dihydrofolate reductase and vascular endothelial growth factor receptor 2, suggesting that these are plausible targets for this class of compounds. nih.govresearchgate.net These computational analyses typically generate data on binding affinity (often expressed in kcal/mol) and visualize the hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nih.govsemanticscholar.orgeuropeanreview.org
Without specific studies on this compound, it is not possible to construct a data table of its binding affinities or detail its specific molecular interactions with any protein targets. The scientific community has yet to publish research that would provide this level of molecular detail for this particular compound. Therefore, any discussion on its receptor binding and modulation would be purely speculative and fall outside the scope of established scientific findings.
Conclusion
Established Synthetic Routes for Benzimidazole Core Formation
The construction of the benzimidazole ring is a cornerstone of heterocyclic chemistry, with several robust methods having been established over many decades. These routes typically begin with an o-phenylenediamine (B120857) precursor, which undergoes cyclization with a suitable one-carbon synthon.
Condensation Reactions with o-Phenylenediamines
The most traditional and widely employed method for synthesizing the benzimidazole core is the direct condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (e.g., esters, anhydrides, or nitriles). To achieve the specific substitution pattern of the target molecule, 4-chloro-1,2-phenylenediamine serves as the logical starting material.
This reaction, often referred to as the Phillips synthesis, typically requires harsh conditions, such as heating in strong acidic media (e.g., 4 M HCl). For instance, the synthesis of 2-substituted-5-chlorobenzimidazoles can be achieved by refluxing 4-chloro-o-phenylenediamine with an appropriate carboxylic acid. The reaction proceeds through the formation of an intermediate amide followed by cyclodehydration to yield the final benzimidazole.
A variety of aldehydes can also be condensed with o-phenylenediamines to form 2-substituted benzimidazoles. beilstein-journals.orgbeilstein-journals.org This approach is often facilitated by a catalyst and can be performed under milder conditions. For example, catalysts like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) have been shown to selectively promote the condensation reaction, and in some cases, can be used to synthesize 1,2-disubstituted benzimidazoles in a one-pot procedure. beilstein-journals.orgresearchgate.net The choice of aldehyde is critical for introducing the desired C2 substituent. For the synthesis of the title compound, but-3-enoic acid or a related derivative would be the required reaction partner.
| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |
| o-Phenylenediamine | Benzaldehyde | Er(OTf)3, 80 °C, 2 min | 1-Benzyl-2-phenyl-1H-benzimidazole | beilstein-journals.orgresearchgate.net |
| o-Phenylenediamine | Various Aldehydes | Supported Gold Nanoparticles (Au/TiO2) | 2-Substituted Benzimidazoles | acs.org |
| o-Phenylenediamine | Aldehydes | Sc(OTf)3 | 2-Substituted Benzimidazoles | beilstein-journals.org |
Cyclocondensation–Oxidation Approaches
An alternative strategy involves the condensation of o-phenylenediamines with aldehydes followed by an in-situ oxidation step. This method avoids the need for pre-oxidized reagents like carboxylic acids and often proceeds under milder conditions. Various oxidizing agents have been employed, including hydrogen peroxide, molecular oxygen, and hypervalent iodine reagents. stackexchange.com
For example, an efficient protocol for synthesizing 2-substituted benzimidazoles involves the reaction of 1,2-phenylenediamines with aromatic aldehydes using a H₂O₂/TiO₂ P25 nanoparticle system under solvent-free conditions. nih.gov The catalyst is believed to activate both the aldehyde and the intermediate imine, facilitating the cyclization and subsequent aromatization. Similarly, cobalt or iron-catalyzed redox condensation of 2-nitroanilines with benzylamines can produce 2-aryl benzimidazoles without external oxidants or reductants. stackexchange.com This approach is particularly useful for generating libraries of benzimidazole derivatives for screening purposes. core.ac.uk
| Reactants | Oxidant/Catalyst | Key Feature | Product Type | Reference |
| Anilines, Amidines | PIDA or Cu-mediated oxidation | Enables C4-C7 SAR generation from anilines | N-H and N-alkyl benzimidazoles | core.ac.uk |
| o-Phenylenediamines, Aldehydes | H₂O₂/HCl | Room temperature, short reaction time | 2-Arylbenzimidazoles | stackexchange.com |
| 2-Nitroanilines, Benzylamines | Cobalt or Iron catalyst | Redox condensation, no external oxidant/reductant | 2-Aryl Benzimidazoles | stackexchange.com |
Palladium-Catalyzed N-Heteroannulation Strategies
Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for the construction of heterocyclic rings. Palladium catalysis, in particular, offers efficient and modular routes to benzimidazoles, often under milder conditions and with greater functional group tolerance than classical methods.
One such strategy involves the heteroannulation of N-(o-halophenyl)imidoyl chlorides or imidates with amine nucleophiles. wikipedia.org This method allows for the construction of the benzimidazole ring from readily available o-haloanilines. Another advanced approach is a cascade palladium-catalyzed process involving a 2-chloroaryl sulfonate, an arylamine, and an amide. A single catalyst system based on a dialkylbiaryl phosphine (B1218219) ligand (tBuBrettPhos) can selectively perform the required intermolecular amination and amidation reactions to afford N-arylbenzimidazoles with complete regioselectivity. nih.gov These methods provide predictable and modular access to a wide array of functionalized benzimidazoles. nih.gov
| Precursors | Catalyst System | Key Transformation | Product | Reference |
| N-(o-halophenyl)imidoyl chlorides/imidates, Amine | Pd(OAc)₂, bisadamantyl ligand, NaOt-Bu | Intramolecular C-N coupling | Benzimidazoles | wikipedia.org |
| 2-Chloroaryl sulfonates/halides, Arylamine, Amide | Pd catalyst, tBuBrettPhos ligand | Cascade intermolecular amination and amidation | N-Arylbenzimidazoles | nih.gov |
| 2-Iodoanilines, 1,3-Dienes | Pd(0), Phosphoramidite ligand | Enantioselective heteroannulation | Enantioenriched Indolines (related heterocycles) | clockss.org |
Strategies for Allylation and Chlorination at Specific Positions
Once the benzimidazole core is formed, or by using appropriately substituted starting materials, the allyl and chloro groups must be introduced at the C2 and C5 positions, respectively.
N-Allylation Methodologies
While the title compound features a C2-allyl group, the N-allylation of benzimidazoles is a common and important modification for creating analogues with diverse properties. The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily alkylated or allylated.
Iridium-catalyzed N-allylation has been developed as a highly regio- and enantioselective method. Using single-component, ethylene-bound, metallacyclic iridium catalysts, benzimidazoles react with unsymmetrical allylic carbonates to yield N-allylated products in high yields (up to 97%) and with excellent branched-to-linear selectivity (up to 99:1). researchgate.net This method allows for the introduction of chiral allyl groups with high enantioselectivity (up to 98% ee). researchgate.net
Catalyst-free methods have also been reported. For example, a highly α-regioselective N-nucleophilic allylic substitution can be achieved by reacting benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates in toluene (B28343) at reflux, affording the corresponding N-substituted derivatives in good yields without the need for any catalysts or additives. ucla.edu It is important to note that for the synthesis of the title compound, C2-allylation is required. Methods for direct C2-allylation of the benzimidazole core have also been developed, for instance, through a copper-hydride catalyzed reaction using electrophilic N-OPiv benzimidazoles and 1,3-dienes as pronucleophiles. google.com
| Reagents | Catalyst/Conditions | Selectivity | Yield | Reference |
| Benzimidazole, Allylic Carbonates | Metallacyclic Iridium Complex | High branched-to-linear (up to 99:1), high enantioselectivity (up to 98% ee) | Up to 97% | researchgate.net |
| Benzimidazole, MBH Alcohols/Acetates | Toluene, reflux (catalyst-free) | High α-regioselectivity | Good | ucla.edu |
| Benzimidazole, Ketonic Mannich Bases | Ethanol-water, reflux | N1-alkylation | N/A |
Regioselective Halogenation Techniques (e.g., Chlorination)
Introducing a chlorine atom regioselectively at the C5 position of the benzimidazole ring is a key synthetic step. The most straightforward approach is to begin the synthesis with a pre-chlorinated starting material, such as 4-chloro-o-phenylenediamine. This precursor ensures the chlorine atom is correctly positioned from the outset, avoiding potential issues with regioselectivity in late-stage chlorination.
However, methods for the direct chlorination of aromatic and heterocyclic rings exist and can be applied to benzimidazole systems. The electronic properties of the benzimidazole ring influence the position of electrophilic substitution.
Common chlorinating agents include:
N-Chlorosuccinimide (NCS) : NCS is a widely used reagent for chlorination and can act as a source of "Cl+". nih.gov It is known to chlorinate electron-rich aromatic compounds. nih.gov While some procedures using NCS for benzimidazole synthesis from amidines report no nuclear chlorination, researchgate.net its use for direct, selective chlorination of the benzimidazole benzene (B151609) ring would likely depend heavily on the reaction conditions and the substitution pattern already present on the ring.
Sulfuryl Chloride (SO₂Cl₂) : This reagent is often used as a convenient liquid source of chlorine gas (Cl₂) and is effective for chlorinating aromatic compounds, typically via a free-radical mechanism initiated by AIBN or light. wikipedia.orgresearchgate.net Its application to benzimidazoles would require careful control to achieve the desired regioselectivity. A method for chlorinating aromatic amides and nitriles with SO₂Cl₂ in dichloromethane (B109758) at 0°C without a catalyst has been developed. eurekaselect.comrsc.org
Copper-Catalyzed Chlorination : Modern methods for regioselective C-H functionalization offer precise control. For example, a copper-catalyzed method for the chlorination of electron-rich aromatic C-H bonds using CuX₂ (X=Cl) and molecular oxygen as the oxidant has been reported, which could potentially be adapted for the selective chlorination of benzimidazoles.
The choice of method depends on the specific substrate and the desired outcome, but starting with a chlorinated precursor generally remains the most reliable strategy for synthesizing 5-chlorobenzimidazole (B1584574) derivatives.
| Reagent | Substrate Type | Mechanism/Conditions | Key Feature | Reference |
| N-Chlorosuccinimide (NCS) | Electron-rich arenes | Electrophilic ("Cl+") | Common lab reagent | nih.gov |
| Sulfuryl Chloride (SO₂Cl₂) | Aromatics, Alkanes, Alkenes | Free radical (with initiator) or electrophilic | Source of Cl₂ | wikipedia.orgresearchgate.net |
| CuCl₂, LiCl, O₂ | Electron-rich arenes | Copper-catalyzed C-H activation | High regioselectivity |
Incorporation of Allyl and Chloro Moieties via Precursors
The foundational approach to constructing the this compound scaffold involves the condensation of specifically chosen precursors that introduce the chloro and allyl groups. The most common and direct method is a variation of the Phillips benzimidazole synthesis, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. adichemistry.com
For the target molecule, the synthesis begins with 4-chloro-1,2-phenylenediamine . This precursor provides the benzene ring and the fused imidazole (B134444) nitrogens, along with the chlorine atom at the desired position (which becomes position 5 in the final benzimidazole structure). The second key precursor is but-3-enoic acid , which serves as the source for the 2-allyl group.
The reaction mechanism proceeds via the initial acylation of one of the amino groups of 4-chloro-1,2-phenylenediamine by but-3-enoic acid. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. A subsequent dehydration step yields the aromatic benzimidazole ring. Typically, this condensation is carried out in the presence of a strong acid, such as hydrochloric acid or polyphosphoric acid (PPA), and requires heat. orientjchem.org
Key Precursors:
4-chloro-1,2-phenylenediamine: Introduces the 5-chloro-benzimidazole core.
But-3-enoic acid (or its derivatives like esters or acid chlorides): Provides the 2-allyl substituent.
This precursor-based strategy is fundamental and allows for the generation of a wide array of analogues by simply varying the substituted o-phenylenediamine or the carboxylic acid.
Novel and Green Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for benzimidazole synthesis that minimize waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of benzimidazoles, microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times (from hours to minutes), improved product yields, and often cleaner reaction profiles. researchgate.netdergipark.org.tr
This technique has been successfully applied to the condensation of o-phenylenediamines with carboxylic acids or aldehydes. mdpi.com The reaction can be performed under solvent-free conditions or using high-boiling, microwave-absorbent green solvents. In some protocols, the reactants are adsorbed onto solid supports like zeolite or montmorillonite (B579905) K10, which act as catalysts and energy transfer media. dergipark.org.tr The use of microwave heating enhances the rate of both the initial condensation and the subsequent cyclodehydration steps, leading to the rapid formation of the benzimidazole product.
Table 1: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 2-15 hours) | Minutes (e.g., 5-25 min) | mdpi.com |
| Yield | Moderate to good (e.g., >50%) | Good to excellent (e.g., 86-99%) | mdpi.com |
| Conditions | High temperatures, often requires strong acids | Solvent-free or green solvents, often on solid supports | dergipark.org.tr |
Catalyst-Free and Solvent-Free Protocols
To further enhance the environmental credentials of benzimidazole synthesis, catalyst-free and solvent-free protocols have been developed. These methods rely on the intrinsic reactivity of the precursors under specific conditions, typically thermal, thereby eliminating the need for potentially toxic metal or acid catalysts and volatile organic solvents. bohrium.com
Solvent-free reactions are often carried out by heating a mixture of the o-phenylenediamine and the aldehyde or carboxylic acid. semanticscholar.org The absence of a solvent reduces waste and simplifies product purification. Catalyst-free approaches have also been reported, particularly for the condensation of o-phenylenediamines with aldehydes, where the reaction can proceed in a solvent like acetonitrile (B52724) at room temperature or with gentle heating. bohrium.comresearchgate.net These methods are highly atom-economical and align closely with the core principles of green chemistry.
Use of Eco-Friendly Reagents and Conditions
The use of environmentally benign reagents and reaction media represents another significant advance in green synthetic chemistry. For benzimidazole synthesis, this includes the use of:
Green Catalysts: Heterogeneous catalysts such as zeolites, silica-supported periodic acid, and supported gold nanoparticles (Au/TiO₂) are gaining traction. nih.govnih.gov These catalysts are often reusable, non-corrosive, and highly efficient, facilitating the reaction under mild conditions. nih.gov For instance, Au/TiO₂ nanoparticles have been shown to catalyze the reaction between o-phenylenediamine and aldehydes at ambient temperature. nih.gov
Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several methodologies have been developed for benzimidazole synthesis in aqueous media. Other green solvents like polyethylene (B3416737) glycol (PEG) have also been employed, serving as a recyclable reaction medium. derpharmachemica.com
Mild Oxidants: When synthesizing from aldehydes, an oxidation step is required. Green oxidants such as air, molecular iodine, or sodium metabisulfite (B1197395) are often preferred over harsher or toxic alternatives like lead or mercury oxides. dergipark.org.tr
Derivatization and Functionalization Strategies
Post-synthesis modification of the this compound molecule allows for the creation of diverse analogues for structure-activity relationship studies. The allyl group at the C2 position is a particularly attractive site for such modifications due to the reactivity of its carbon-carbon double bond.
Modifications at the Allyl Group
The terminal alkene of the 2-allyl group is a versatile functional handle that can participate in a wide range of organic transformations. While direct studies on this compound are limited, the reactivity can be inferred from analogous systems and fundamental organic reactions.
One documented study on the reactivity of a similar compound, 2-allylthio-benzimidazole, demonstrated that the allyl double bond readily reacts with bromine. researchgate.net This reaction resulted in both the addition of bromine across the double bond and intramolecular bromocyclization to form fused thiazolium and thiazinium ring systems. researchgate.net This confirms the accessibility and reactivity of the allyl moiety for further functionalization.
Potential derivatization reactions at the allyl group include:
Oxidation: Epoxidation of the double bond (e.g., using m-CPBA) to form an oxirane ring, or dihydroxylation (e.g., using OsO₄ or cold, dilute KMnO₄) to yield a diol.
Reduction: Catalytic hydrogenation to convert the allyl group into a propyl group.
Halogenation/Halohydrin Formation: Addition of halogens (e.g., Br₂, I₂) or reaction with N-bromosuccinimide (NBS) in aqueous DMSO to form a halohydrin.
Palladium-Catalyzed Cross-Coupling: Reactions such as the Heck reaction, where the alkene can couple with aryl halides.
Radical Additions: Addition of thiols or other radical species across the double bond.
These transformations allow for the introduction of new functional groups and the extension of the molecular scaffold, providing a powerful strategy for generating novel derivatives.
Table 2: Potential Reactions for Modifying the 2-Allyl Group
| Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|
| Epoxidation | m-CPBA, H₂O₂ | Oxirane (Epoxide) |
| Dihydroxylation | OsO₄/NMO, cold KMnO₄ | 1,2-Diol |
| Hydrogenation | H₂, Pd/C | Propyl group |
| Bromination | Br₂ in CCl₄ | 1,2-Dibromopropane moiety |
| Heck Reaction | Aryl halide, Pd catalyst, base | Substituted stilbene-like moiety |
Substitutions on the Benzimidazole Ring System
The benzimidazole ring system is amenable to substitution reactions on both the benzene and imidazole rings, allowing for the introduction of a wide range of functional groups. The nature of these substitutions is dictated by the electronic properties of the bicyclic system.
Electrophilic Substitution: The benzene portion of the benzimidazole ring is π-excessive, making positions 4, 5, 6, and 7 susceptible to electrophilic aromatic substitution. longdom.org For a 5-chloro-substituted benzimidazole, the directing effects of the existing chloro and imidazole moieties will influence the position of further substitution. For instance, nitration of 2-amino-1-methyl benzimidazole with potassium nitrate (B79036) in concentrated sulfuric acid yields a mixture of 5- and 6-nitro derivatives, demonstrating the reactivity of these positions. longdom.org
Nucleophilic Substitution: The imidazole ring, particularly the C2 position, is a key site for nucleophilic substitution, although its reactivity can be influenced by substituents on the nitrogen atoms. For 2-halobenzimidazoles that are unsubstituted at the N1 position, nucleophilic displacement of the halide can be challenging. This is due to the potential for the nucleophile to abstract the acidic N-H proton, forming an anion that retards the substitution at C2. longdom.orgresearchgate.net However, if the N1 position is protected, for example in 2-chloro-1-methyl benzimidazole, the molecule readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide. longdom.org
A common strategy to synthesize 5-substituted benzimidazoles involves starting with a correspondingly substituted o-phenylenediamine. For instance, novel 5-substituted benzimidazole derivatives can be prepared through the condensation of a substituted diamine with an appropriate reagent. researchgate.net Another route involves intramolecular nucleophilic substitution, starting from a precursor like 5-chloro-2-nitroacetanilide. This compound can undergo nucleophilic substitution of the chloro group, followed by reduction of the nitro group to an amine and subsequent cyclization to form the benzimidazole ring. nih.gov A transition-metal-free method has also been developed for synthesizing 5-chloro-2-phenyl-1H-benzo[d]imidazole through the intramolecular amination of N-(2-iodoaryl)benzamidines. mdpi.com
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Chloro-2-nitroacetanilide | 1. N-substituted piperazines, TEA, DMSO, 120 °C 2. 10% H₂SO₄ 3. H₂, 10% Pd/C | Substituted 4-piperazinyl-phenylenediamine intermediates (precursors to 5-substituted benzimidazoles) | 71.7–98% (Step 1) | nih.gov |
| N-(5-Chloro-2-iodoaryl)benzamidine | K₂CO₃, H₂O, 100 °C | 5-Chloro-2-phenyl-1H-benzo[d]imidazole | 66% | mdpi.com |
| 2-Amino-1-methyl benzimidazole | KNO₃ (1 mol), conc. H₂SO₄, -5°C | Mixture of 5-nitro and 6-nitro-2-amino-1-methyl benzimidazole | Not specified | longdom.org |
| 2-Chloro-1-methyl benzimidazole | Sodium methoxide or ethoxide | 2-Methoxy/Ethoxy-1-methyl benzimidazole | Readily reacts | longdom.org |
Synthesis of Hybrid Molecules Incorporating the Benzimidazole Moiety
Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced or synergistic biological activities. The benzimidazole scaffold is a popular component in the design of such hybrids due to its versatile chemical properties and established biological significance.
Benzimidazole-Triazole Hybrids: One of the most efficient methods for synthesizing benzimidazole-triazole hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tandfonline.comresearchgate.netresearchgate.net This reaction involves the coupling of a benzimidazole derivative bearing an alkyne functionality with a partner molecule containing an azide (B81097) group (or vice versa). tandfonline.comresearchgate.net For example, N-propynylated benzimidazole can be reacted with a variety of aromatic azides in the presence of a copper catalyst to yield a library of 1,2,3-triazole-linked benzimidazoles. researchgate.net This methodology is valued for its high yields, mild reaction conditions, and simple purification procedures. tandfonline.comresearchgate.net
Benzimidazole-Pyrazole Hybrids: The synthesis of benzimidazole-pyrazole hybrids often involves multi-step reaction sequences. A common approach begins with the construction of a pyrazole (B372694) ring bearing a reactive functional group, such as an aldehyde. nih.govacs.org For instance, 3-aryl-4-formyl pyrazoles can be synthesized via the Vilsmeier-Haack reaction of hydrazones. nih.gov These pyrazole aldehydes are then condensed with a benzimidazole derivative, such as 2-benzimidazoleacetonitrile, in the presence of a base like piperidine (B6355638) to afford the final hybrid molecule. nih.govacs.org
Benzimidazole-Coumarin Hybrids: Various synthetic routes have been developed to conjugate benzimidazole and coumarin (B35378) moieties. One method involves the synthesis of 3-(1H-benzo[d]imidazol-2-yl)-7-(substituted amino)-2H-chromen-2-one derivatives. nih.gov Another approach details the creation of hybrids where the two scaffolds are linked via an acetyl carbohydrazide (B1668358) bridge. For example, 6-chloro-N'-{[5,6-dichloro-2-(2-thienylmethyl)-1H-benzimidazol-1-yl]acetyl}-2-oxo-2H-chromene-3-carbohydrazide was synthesized as part of a novel series of coumarin-benzimidazole hybrids.
| Hybrid Type | Key Reaction | Reactants | Product Class | Reference |
|---|---|---|---|---|
| Benzimidazole-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | N-propynylated benzimidazole and aromatic azides | 1,2,3-Triazole-linked benzimidazoles | tandfonline.comresearchgate.net |
| Benzimidazole-Pyrazole | Knoevenagel Condensation | Pyrazole-based aldehydes and 2-benzimidazoleacetonitrile | Benzimidazole-tethered pyrazoles | nih.govacs.org |
| Benzimidazole-Pyrazole | Condensation | 3-Aryl-4-formyl pyrazoles and o-substituted aromatic amines | 2-[Substituted-1H-pyrazol-4-yl]-1H-benzimidazoles | nih.gov |
| Benzimidazole-Coumarin | Multi-step synthesis | Various coumarin and benzimidazole precursors | 3-(1H-benzo[d]imidazol-2-yl)-7-(substituted amino)-2H-chromen-2-ones | nih.gov |
| Benzimidazole-Coumarin | Multi-step synthesis with hydrazide linker | Coumarin-3-carbohydrazide and substituted benzimidazole acetyl chloride | N'-[(Benzimidazol-1-yl)acetyl]-2-oxo-2H-chromene-3-carbohydrazides |
Applications in Chemical Science and Technology Non Clinical Focus
Building Blocks in Organic Synthesis
The unique structural features of 2-Allyl-5-chloro-1H-benzo[d]imidazole, namely the reactive allyl group, the chlorinated benzene (B151609) ring, and the imidazole (B134444) nucleus, make it a valuable precursor and intermediate in the synthesis of more complex molecules.
Precursors for Complex Heterocyclic Systems
The benzimidazole (B57391) core is a foundational element in the construction of a multitude of complex heterocyclic systems. Research has demonstrated that the chloro- and allyl-functionalized benzimidazole structure serves as a strategic starting point for creating larger, fused heterocyclic architectures. The allyl group, for instance, is amenable to various chemical transformations, including oxidation, reduction, and addition reactions, allowing for the extension of the molecular framework.
Similarly, the chlorine atom on the benzene ring provides a site for nucleophilic substitution or cross-coupling reactions, enabling the attachment of diverse functional groups and the formation of polycyclic systems. Synthetic strategies often involve the condensation of chloro-substituted phenylenediamines with carboxylic acids or their derivatives to form the initial benzimidazole ring, which can then be further elaborated. researchgate.net For example, new Schiff bases and thiazolidine (B150603) derivatives have been successfully synthesized starting from 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline, which is prepared by the condensation of 4-chloro-o-phenylenediamine. researchgate.net This highlights the role of the chloro-benzimidazole scaffold as a key starting material for intricate heterocyclic structures.
Intermediates in Multi-Step Synthesis
In multi-step synthetic pathways, this compound acts as a crucial intermediate. Its functional groups can be selectively manipulated in a stepwise manner to build molecular complexity. The synthesis of novel bis-benzimidazoles, for example, often proceeds through a multi-step process where a chloro-substituted nitroaniline is first modified and then cyclized. nih.gov This general approach underscores the importance of chloro-functionalized benzimidazoles as intermediates. The synthesis of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols also involves a multi-step reaction sequence starting from precursor molecules that are modified in a controlled fashion. nih.gov The ability to perform sequential reactions on the benzimidazole core allows chemists to construct target molecules with high precision.
Ligands in Coordination Chemistry
Benzimidazole derivatives are well-established as effective ligands in coordination chemistry due to the presence of nitrogen atoms with available lone pairs of electrons, which can readily coordinate with metal ions. The synchronization of metal ions with benzimidazole-based moieties has been a subject of significant interest. These ligands can form stable complexes with a variety of transition metals, leading to compounds with unique electronic and structural properties. The resulting coordination complexes are explored for their potential in catalysis, materials science, and other technological applications.
Materials Science Applications
The inherent photophysical properties of the benzimidazole scaffold have led to its incorporation into advanced functional materials.
Components in Fluorescent Sensors and Probes
The benzimidazole core is a key component in the design of fluorescent chemosensors. researchgate.net While specific studies on this compound are not detailed, related imidazole derivatives have been synthesized and characterized for their potential as fluorescent sensors for detecting metal ions, such as copper (II). researchgate.net The mechanism of sensing often relies on the interaction between the metal ion and the nitrogen atoms of the imidazole ring, which modulates the fluorescence properties of the molecule. This interaction can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, allowing for the quantitative detection of the target analyte.
Application in Organic Light-Emitting Diodes (OLEDs) and Solar Cells
Benzimidazole derivatives have found significant applications in the field of optoelectronics. Their strong electron-withdrawing properties make them suitable for use as emitters, hosts, and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net Furthermore, their structural versatility allows for the tuning of their optical and electrochemical properties, which is crucial for optimizing device performance. In the realm of photovoltaics, benzimidazole-based compounds have been investigated for their use in solar cells, demonstrating their potential in the development of next-generation renewable energy technologies. researchgate.net
Integration into Polymeric Systems
The presence of the allyl group in this compound provides a reactive site for polymerization, allowing for its integration into various polymeric systems. This functional handle can be exploited through several polymerization techniques to create novel materials with tailored properties.
The allyl functionality allows for the synthesis of polymers through various methods, including free radical polymerization. This can lead to the formation of homopolymers or copolymers with other monomers, such as methyl methacrylate. researchgate.net The incorporation of the benzimidazole moiety into a polymer backbone can impart desirable characteristics, such as enhanced thermal stability and specific biological activities. researchgate.net
Moreover, the allyl group can be utilized for post-polymerization modifications. Techniques like thiol-ene click reactions, epoxidation, and bromination can be employed to further functionalize polymers containing this moiety. Such modifications are valuable for creating materials for applications like drug delivery, tissue engineering, and antimicrobial coatings.
Coordination-insertion copolymerization is another avenue for integrating allyl-containing compounds into polymers. This method has been successfully used to copolymerize various allyl monomers with ethylene, resulting in linear copolymers with functional side chains. sgitolab.com This suggests a potential pathway for creating polyethylene-based materials functionalized with the this compound unit, which could have applications in specialized packaging or functional coatings.
Bioprobe Development for Molecular Research
Benzimidazole derivatives are known for their fluorescent properties, making them attractive candidates for the development of bioprobes for molecular research. These probes can be designed to detect specific ions, molecules, or changes in the cellular environment, such as pH. The this compound scaffold, with its specific substitutions, holds potential for the design of novel fluorescent sensors.
The benzimidazole core itself can act as a fluorophore, and its photophysical properties can be tuned by the introduction of different substituents. For instance, various benzimidazole-based fluorescent probes have been developed for the selective recognition of metal ions like Co²⁺ and Zn²⁺. rsc.org These probes often work on principles such as Photoinduced Electron Transfer (PET) or Chelation Enhanced Fluorescence (CHEF), where the binding of the target ion modulates the fluorescence of the molecule.
The chloro and allyl groups on the this compound ring can influence its electronic properties and, consequently, its fluorescence characteristics. While specific studies on this compound as a bioprobe are not extensively documented, the broader research on benzimidazole-based sensors suggests that it could be a promising candidate for such applications. Further research could explore its potential for detecting specific analytes or for use in bio-imaging.
Antimicrobial Research (in vitro efficacy against specific strains)
Benzimidazole derivatives have a long history of being investigated for their antimicrobial properties. The 5-chloro substitution is a common feature in many biologically active benzimidazoles, often enhancing their antimicrobial efficacy. While specific data for this compound is limited, the antimicrobial activity of structurally related compounds provides insight into its potential.
Studies on various N-substituted 6-chloro-1H-benzimidazole derivatives have shown potent antibacterial activity against a range of bacteria, including Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). mdpi.com Some of these derivatives have demonstrated minimum inhibitory concentrations (MICs) comparable to or even better than the standard drug ciprofloxacin. mdpi.com
The antifungal activity of benzimidazole derivatives is also well-documented. For instance, certain N-substituted 6-chloro-1H-benzimidazoles have exhibited potent fungal activity against Candida albicans and Aspergillus niger, with MIC values comparable to the standard drug fluconazole. mdpi.com The data in the table below summarizes the in vitro antimicrobial efficacy of some representative chloro-substituted benzimidazole derivatives against various microbial strains.
| Derivative | Test Organism | MIC (µg/mL) | Reference |
| N-substituted 6-chloro-1H-benzimidazole | Escherichia coli | 2 - 16 | mdpi.com |
| N-substituted 6-chloro-1H-benzimidazole | Streptococcus faecalis | 2 - 16 | mdpi.com |
| N-substituted 6-chloro-1H-benzimidazole | MSSA | 2 - 16 | mdpi.com |
| N-substituted 6-chloro-1H-benzimidazole | MRSA | 2 - 16 | mdpi.com |
| N-substituted 6-chloro-1H-benzimidazole | Candida albicans | 8 - 16 | mdpi.com |
| N-substituted 6-chloro-1H-benzimidazole | Aspergillus niger | 8 - 16 | mdpi.com |
Antiparasitic Research (in vitro efficacy)
The benzimidazole scaffold is a cornerstone in the development of antiparasitic agents, with several benzimidazole-based drugs being used clinically to treat infections caused by protozoa and helminths. The 5-chloro substitution has been shown to be beneficial for the antiparasitic activity of these compounds.
Research into novel benzimidazole derivatives has demonstrated their potential against a variety of parasites. For example, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, some of which include a chloro substitution, have shown potent in vitro activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histytica. rsc.org In many cases, these compounds exhibited stronger activity than the standard drug metronidazole. rsc.org
Furthermore, 5-chlorobenzimidazole-based chalcones have been investigated as promising inhibitors of chloroquine-resistant Plasmodium strains, the causative agent of malaria. researchgate.net These compounds have shown significant antiplasmodial activities, with some derivatives exhibiting IC50 values in the sub-micromolar range against both chloroquine-sensitive and chloroquine-resistant isolates. researchgate.net The table below presents some in vitro antiparasitic efficacy data for representative chloro-substituted benzimidazole derivatives.
| Derivative | Test Organism | IC50 (µM) | Reference |
| 5-chlorobenzimidazolyl-chalcone | Chloroquine-sensitive P. falciparum | 0.32 - 1.96 | researchgate.net |
| 5-chlorobenzimidazolyl-chalcone | Chloroquine-resistant P. falciparum | 0.78 | researchgate.net |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole (chloro-substituted) | Trichomonas vaginalis | Nanomolar range | rsc.org |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole (chloro-substituted) | Giardia intestinalis | Nanomolar range | rsc.org |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole (chloro-substituted) | Entamoeba histolytica | Nanomolar range | rsc.org |
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Routes for Stereoselective Synthesis
The allyl group at the C2 position of 2-Allyl-5-chloro-1H-benzo[d]imidazole introduces a potential chiral center, making the development of stereoselective synthetic methods a critical research avenue. The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to selectively synthesize one enantiomer over the other is of paramount importance for the development of potentially new therapeutic agents.
Future research should focus on asymmetric C-H allylation, a powerful tool for the enantioselective functionalization of heterocycles. nih.gov Copper-hydride catalyzed reactions, for instance, have shown success in the C2-allylation of benzimidazoles with allenes, offering a pathway to various derivatives under mild conditions. nih.gov The development of a similar protocol for this compound could provide access to enantiomerically enriched products. nih.gov The exploration of different chiral ligands and catalyst systems will be crucial in achieving high enantioselectivity.
Table 1: Hypothetical Catalytic Systems for Asymmetric Allylation
| Catalyst Precursor | Chiral Ligand | Silane | Potential Enantiomeric Excess (e.e.) |
| Cu(OAc)₂ | (S,S)-Ph-BPE | (MeO)₂MeSiH | >90% |
| [Cu(OTf)]₂·C₆H₆ | (R)-DTBM-SEGPHOS | PhSiH₃ | >95% |
| CuI | (S)-BINAP | (EtO)₃SiH | >85% |
This table presents hypothetical data to illustrate potential outcomes of future stereoselective synthesis research.
Advanced Spectroscopic Studies under Varying Environmental Conditions
The photophysical properties of benzimidazole (B57391) derivatives are known to be sensitive to their environment. nih.gov Investigating the spectroscopic behavior of this compound under different conditions, such as varying solvent polarity, pH, and temperature, could reveal important information about its electronic structure and potential applications as a sensor.
The presence of the chloro-substituent is expected to influence the compound's response to environmental changes, a phenomenon known as solvatochromism. mdpi.commdpi.com Studies on other chloro-substituted carbazole (B46965) dyes have shown that the number and position of chlorine atoms can affect their photophysical properties. mdpi.com Therefore, a systematic study of this compound in a range of solvents with different polarities could provide insights into its ground and excited state dipole moments. Furthermore, the benzimidazole core is pH-sensitive, and changes in acidity are likely to be reflected in the UV-Vis absorption and fluorescence spectra.
Table 2: Anticipated Spectroscopic Shifts in Response to Environmental Changes
| Condition | Change | Expected UV-Vis Shift (λmax) | Expected Fluorescence Shift (λem) |
| Solvent Polarity | Increasing | Bathochromic (Red Shift) | Bathochromic (Red Shift) |
| pH | Decreasing (Acidic) | Hypsochromic (Blue Shift) | Quenching or Hypsochromic Shift |
| Temperature | Increasing | Minimal Shift | Potential Quenching |
This table presents anticipated trends based on the known behavior of similar benzimidazole derivatives.
In-depth Quantum Chemical Calculations for Excited States and Reaction Dynamics
To complement experimental spectroscopic studies, in-depth quantum chemical calculations are essential for a fundamental understanding of the electronic structure and photophysical properties of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating excited states and has been successfully applied to other benzimidazole derivatives. nih.govrsc.org
Future computational work should focus on optimizing the ground and first singlet excited state geometries of the molecule. nih.gov This will allow for the calculation of vertical excitation energies, which can be compared with experimental absorption spectra. Furthermore, TD-DFT can be used to construct potential energy surfaces for processes such as excited-state intramolecular proton transfer (ESIPT), which is common in benzimidazoles. nih.gov These calculations can provide valuable insights into the reaction mechanisms and the factors that govern the fluorescence properties of the compound. nih.gov
Table 3: Key Parameters for Quantum Chemical Calculations
| Computational Method | Basis Set | Properties to be Calculated |
| DFT | B3LYP/6-311++G(d,p) | Optimized Geometries, HOMO-LUMO energies, Mulliken Charges |
| TD-DFT | CAM-B3LYP/6-311++G(d,p) | Vertical Excitation Energies, Oscillator Strengths, Excited State Dipole Moments |
This table outlines a potential computational approach for future theoretical studies.
Development of Selective Molecular Probes for Biological Systems
The pH-sensitive nature of the benzimidazole core makes it an attractive scaffold for the development of fluorescent molecular probes for biological systems. bohrium.comrsc.org Specifically, there is a growing demand for probes that can selectively detect and quantify pH changes within cellular organelles, such as lysosomes, which have an acidic environment. nih.govacs.org
Future research could focus on modifying the this compound structure to create a ratiometric two-photon fluorescent probe for acidic pH. nih.govcapes.gov.br The allyl group could be functionalized to introduce targeting moieties that direct the probe to specific cellular compartments. nih.gov The development of such probes would be highly valuable for studying cellular processes and the diagnosis of diseases associated with abnormal intracellular pH. bohrium.com
Investigation of Applications in Niche Materials Science Fields
Benzimidazole derivatives have shown promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). mdpi.comnih.gov Their electron-transporting properties and high triplet energies make them suitable as host materials for phosphorescent and thermally activated delayed fluorescence emitters. acs.orgnih.gov
The unique electronic properties of this compound, arising from the combination of the allyl and chloro substituents, suggest that it could be a valuable building block for novel organic electronic materials. The allyl group provides a site for polymerization, which could lead to the synthesis of new benzimidazole-containing polymers with tailored optoelectronic properties. Future work should explore the incorporation of this molecule into the backbone or as a pendant group in polymers for applications in OLEDs and other organic electronic devices. nih.govnih.gov
Computational Design of Novel Benzimidazole-Based Scaffolds for Specific Molecular Targets
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs targeting a wide range of biological targets, including kinases. researchgate.netnih.govnih.gov Computational methods, such as pharmacophore modeling and molecular docking, are powerful tools for the rational design of new inhibitors. iftmuniversity.ac.infrontiersin.org
Starting from the this compound core, computational approaches can be used to design novel derivatives with enhanced affinity and selectivity for specific molecular targets, such as protein kinases implicated in cancer. researchgate.netnih.gov The allyl group can be modified to introduce various functionalities that can interact with key residues in the active site of the target protein. In silico screening of these designed compounds can help to prioritize the most promising candidates for synthesis and biological evaluation, accelerating the drug discovery process. iftmuniversity.ac.in
Q & A
Q. What are the validated synthetic routes for 2-Allyl-5-chloro-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
Synthesis typically involves condensation of 4-chloro-1,2-diaminobenzene with allyl-containing carbonyl precursors under acidic conditions. For example, refluxing with p-toluenesulfonic acid (p-TSA) in DMF at 100°C is a common method, as seen in analogous benzimidazole syntheses . Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time. Impurities often arise from incomplete cyclization or competing side reactions (e.g., over-alkylation), necessitating purification via column chromatography or recrystallization.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
A multi-technique approach is recommended:
- X-ray crystallography : Resolves absolute configuration and bond lengths (e.g., SHELXL refinement for small-molecule structures ).
- NMR spectroscopy : H and C NMR distinguish allyl proton environments (δ ~5–6 ppm for vinyl protons) and confirm substitution patterns.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±5 ppm error).
- Elemental analysis : Confirms purity (>95% C, H, N content).
Q. What preliminary assays are used to evaluate the biological activity of this compound?
Initial screening includes:
- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HepG2) to determine IC values .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases, with IC compared to reference inhibitors.
- Microbial susceptibility testing : Agar dilution methods for antibacterial/antifungal activity .
Advanced Research Questions
Q. How do substituent modifications (e.g., allyl vs. phenyl groups) on the benzimidazole core affect structure-activity relationships (SAR)?
Comparative SAR studies reveal:
- Allyl groups enhance lipophilicity and membrane permeability but may reduce metabolic stability due to oxidation susceptibility.
- Chlorine at C5 improves electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., EGFR kinase ).
- Substitution at N1 (e.g., methyl vs. ethyl) modulates steric hindrance and binding affinity, as shown in docking studies of analogous compounds .
Q. What computational strategies are employed to predict target binding modes of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding poses in ATP-binding pockets (e.g., EGFR or PARP targets).
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
- Pharmacophore modeling : Identifies critical interaction motifs (e.g., hydrogen bonds with Thr766 in EGFR) .
Q. How can ADMET properties be optimized for this compound derivatives?
Q. What experimental approaches resolve contradictions between in vitro activity and computational predictions?
- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Solubility correction : Use co-solvents (DMSO ≤0.1%) to avoid false negatives in cell-based assays.
- Orthogonal binding assays : Surface plasmon resonance (SPR) confirms direct target engagement .
Q. How can regioselective functionalization of the benzimidazole core be achieved for targeted applications?
- Directed C-H activation : Pd-catalyzed coupling at C4/C7 positions using directing groups (e.g., pyridine auxiliaries).
- Microwave-assisted synthesis : Accelerates regioselective alkylation under controlled temperature .
Q. What challenges arise in crystallographic refinement of halogenated benzimidazoles?
Q. How do researchers reconcile discrepancies between biological activity and computational ADMET profiles?
- Permeability assays : Caco-2 cell models differentiate passive diffusion vs. active transport.
- Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., epoxidation of allyl groups) that may alter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
